
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl ester group at position 2, and a carboxylate group. It is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate typically involves the reaction of cyanuric chloride with methanol in the presence of a base such as sodium carbonate. The reaction is carried out at low temperatures to control the substitution of chlorine atoms by methoxy groups. The process can be summarized as follows:
- Dissolve cyanuric chloride in a suitable solvent like dioxane or dichloroethane.
- Add methanol and sodium carbonate to the solution.
- Maintain the reaction mixture at a low temperature (around 10°C) to control the substitution.
- After the reaction is complete, the product is isolated and purified.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, alcohols, or thiols.
Esterification: The carboxylate group can react with alcohols to form esters.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., sodium carbonate) and solvents like dioxane or dichloroethane.
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) under reflux conditions.
Hydrolysis: Water and acid or base catalysts (e.g., hydrochloric acid or sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives.
Esterification: Various esters of triazine.
Hydrolysis: Triazine carboxylic acid.
科学研究应用
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers.
作用机制
The mechanism of action of methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate involves its interaction with nucleophiles, leading to the substitution of chlorine atoms. The compound can also undergo hydrolysis and esterification reactions, depending on the conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with microbial cell membranes and enzymes, leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives.
2,4-Dichloro-6-methyl-1,3,5-triazine: Used in the synthesis of triazinyl-amines and other derivatives.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Utilized in the preparation of rotaxanes and other complex molecules.
Uniqueness
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C5H3Cl2N3O2 |
|---|---|
分子量 |
208.00 g/mol |
IUPAC 名称 |
methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate |
InChI |
InChI=1S/C5H3Cl2N3O2/c1-12-3(11)2-8-4(6)10-5(7)9-2/h1H3 |
InChI 键 |
ZVBJCNRDNKEMFH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=NC(=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




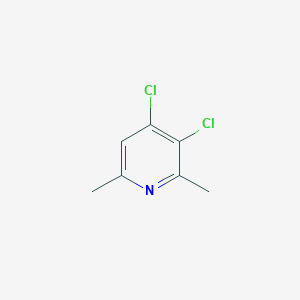
![4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13151731.png)
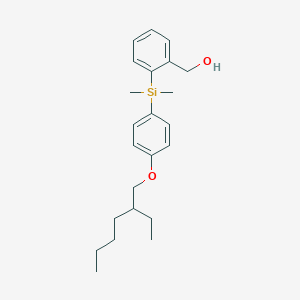
![4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)
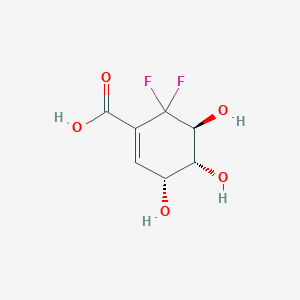
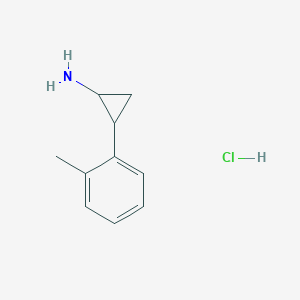
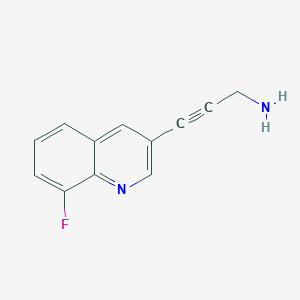

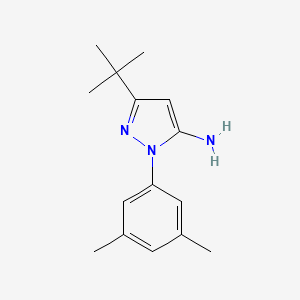
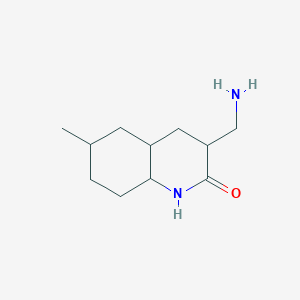

![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)
